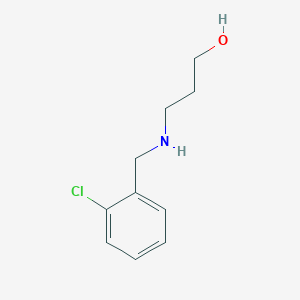

3-(2-Chloro-benzylamino)-propan-1-ol

Descripción

3-(2-Chloro-benzylamino)-propan-1-ol is a chloro-substituted propanolamine derivative characterized by a 2-chlorobenzyl group attached to the amino nitrogen of a propane-1-ol backbone. Its molecular formula is C₁₀H₁₄ClNO (molecular weight: 199.5 g/mol).

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDHIXJRENDGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389989 | |

| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-55-5 | |

| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-chlorobenzylamine and 3-chloropropanol.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of 3-(2-Chloro-benzylamino)-propan-1-ol.

Industrial Production Methods

On an industrial scale, the production of 3-(2-Chloro-benzylamino)-propan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloro-benzylamino)-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 3-(2-Chloro-benzylamino)-propanone.

Reduction: Formation of 3-(2-Chloro-benzylamino)-propan-1-amine.

Substitution: Formation of 3-(2-Azido-benzylamino)-propan-1-ol or 3-(2-Thio-benzylamino)-propan-1-ol.

Aplicaciones Científicas De Investigación

3-(2-Chloro-benzylamino)-propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-benzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparación Con Compuestos Similares

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

Comparison :

- The pyridine ring in IV-9 introduces aromatic nitrogen, enhancing polarity and electronic effects compared to the benzene ring in the target compound.

- The nitro group in IV-9 may increase reactivity in reduction or substitution reactions, unlike the inert chloro substituent in the benzyl group of the target compound.

- Applications : IV-9 serves as a synthetic intermediate, whereas the target compound’s applications remain unspecified in the evidence .

Hydroxypropyl p-phenylenediamine (A165)

Structure & Regulatory Status :

Comparison :

- The diaminophenyl group in A165 enables oxidative polymerization for hair dyeing, a property absent in the target compound’s monochloro-benzylamino group.

- The target compound’s chloro substituent may confer greater stability against oxidation compared to A165’s amino groups.

Chloropropylate

Overview :

Comparison :

- Chloropropylate’s structure likely includes ester or ether linkages (absent in the target compound), suggesting divergent reactivity and applications (e.g., pesticides or plasticizers).

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Functional Group Influence: The diaminophenyl group in A165 enables cosmetic applications, whereas the target compound’s chloro-benzyl group may favor stability in non-oxidative environments .

- Regulatory Gaps : Unlike A165, which is regulated for cosmetic use, the target compound’s safety and regulatory status remain unaddressed in the provided evidence.

Notes

- Contradictions/Limitations : lacks structural details for Chloropropylate, preventing direct functional comparisons.

Actividad Biológica

3-(2-Chloro-benzylamino)-propan-1-ol, with the CAS number 69739-55-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzyl group attached to a propanolamine backbone, which contributes to its chemical reactivity and potential biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity, which may influence its pharmacokinetics and bioactivity.

Antioxidant Activity

Research indicates that 3-(2-Chloro-benzylamino)-propan-1-ol exhibits significant antioxidant activity . Its mechanism primarily involves scavenging free radicals and inhibiting lipid peroxidation—a critical process linked to oxidative stress and various diseases. The compound interacts with reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and nucleic acids .

Interaction with Biological Targets

The compound's biological activity is mediated through its interaction with specific enzymes and proteins involved in oxidative stress pathways. It has been shown to modulate the expression of genes related to antioxidant defenses, thus enhancing cellular protection against oxidative damage.

Biochemical Pathways

3-(2-Chloro-benzylamino)-propan-1-ol influences several biochemical pathways:

- Lipid Peroxidation : It inhibits the oxidation of low-density lipoproteins (LDLs), which is crucial for preventing atherosclerosis.

- Cell Signaling : The compound may alter signaling pathways associated with cell survival and apoptosis, indicating potential therapeutic applications in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of 3-(2-Chloro-benzylamino)-propan-1-ol suggests that its absorption, distribution, metabolism, and excretion can be influenced by various factors, including the presence of amino acids that may enhance its antioxidant effects.

Case Studies

A series of studies have assessed the biological activity of 3-(2-Chloro-benzylamino)-propan-1-ol:

- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to ROS.

- Cytotoxicity : Preliminary investigations into its cytotoxic effects revealed that while it possesses some toxicity towards cancer cells, it exhibits lower toxicity against normal cells, suggesting a potential for selective anticancer therapies .

- Animal Models : In animal studies, varying dosages of the compound showed differential effects on oxidative stress levels and overall health outcomes. Lower doses were associated with beneficial antioxidant effects without significant adverse reactions.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.